Cas no 88398-88-3 (1H-Pyrazole-5-sulfonamide, 4-chloro-1,3-dimethyl-)

4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide is a specialized sulfonamide derivative with a pyrazole core, offering distinct reactivity and functional utility in synthetic chemistry. Its chlorinated and dimethyl-substituted structure enhances stability while providing selective reactivity for further derivatization. The sulfonamide group introduces potential for hydrogen bonding and coordination, making it valuable in the design of biologically active compounds or catalysts. This compound is particularly suited for applications in medicinal chemistry and agrochemical research, where its modular framework can be leveraged for structure-activity studies. High purity and consistent synthesis ensure reproducibility in experimental and industrial settings.
1H-Pyrazole-5-sulfonamide, 4-chloro-1,3-dimethyl- structure
88398-88-3 structure
Product Name:1H-Pyrazole-5-sulfonamide, 4-chloro-1,3-dimethyl-
CAS No:88398-88-3
MF:C5H8ClN3O2S
MW:209.653918266296
CID:634204
PubChem ID:14720711
Update Time:2025-06-25

1H-Pyrazole-5-sulfonamide, 4-chloro-1,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-5-sulfonamide, 4-chloro-1,3-dimethyl-
    • 4-chloro-2,5-dimethylpyrazole-3-sulfonamide
    • SCHEMBL9201775
    • 88398-88-3
    • DTXSID10563358
    • 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide
    • EN300-27733458
    • Inchi: 1S/C5H8ClN3O2S/c1-3-4(6)5(9(2)8-3)12(7,10)11/h1-2H3,(H2,7,10,11)
    • InChI Key: NCQIBCBRKYCKBY-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=NN(C)C=1S(N)(=O)=O

Computed Properties

  • Exact Mass: 209.0025754g/mol
  • Monoisotopic Mass: 209.0025754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 86.4Ų

1H-Pyrazole-5-sulfonamide, 4-chloro-1,3-dimethyl- Pricemore >>

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Additional information on 1H-Pyrazole-5-sulfonamide, 4-chloro-1,3-dimethyl-

Recent Advances in the Study of 1H-Pyrazole-5-sulfonamide, 4-chloro-1,3-dimethyl- (CAS: 88398-88-3)

The compound 1H-Pyrazole-5-sulfonamide, 4-chloro-1,3-dimethyl- (CAS: 88398-88-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic sulfonamide derivative is recognized for its potential as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. The unique structural features of this compound, including the chloro and dimethyl substituents on the pyrazole ring, contribute to its diverse reactivity and binding properties.

One of the most notable advancements in the study of 88398-88-3 is its role in the design of carbonic anhydrase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1H-Pyrazole-5-sulfonamide exhibit potent inhibitory activity against human carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumors. The 4-chloro-1,3-dimethyl substitution pattern was found to enhance binding affinity and selectivity, making it a promising scaffold for anticancer drug development.

In addition to its applications in oncology, recent research has highlighted the antimicrobial potential of 88398-88-3 derivatives. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that sulfonamide-pyrazole hybrids incorporating this core structure showed broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.

The synthetic accessibility of 1H-Pyrazole-5-sulfonamide, 4-chloro-1,3-dimethyl- has also been improved through recent methodological developments. A 2024 paper in Organic Process Research & Development described a novel continuous-flow synthesis approach that significantly increases yield (up to 78%) while reducing reaction time and waste generation compared to traditional batch methods. This advancement is particularly relevant for scale-up production in pharmaceutical manufacturing.

Structural-activity relationship (SAR) studies have provided deeper insights into the pharmacophoric features of this compound class. X-ray crystallographic analysis of protein-ligand complexes has revealed that the sulfonamide group forms critical hydrogen bonds with active site residues, while the chloro substituent contributes to hydrophobic interactions. These findings are guiding the rational design of next-generation derivatives with improved pharmacokinetic properties.

Ongoing clinical investigations are exploring the therapeutic potential of 88398-88-3-based compounds in metabolic disorders. Preliminary data from animal models suggest that certain derivatives may act as selective PPARγ modulators with potential applications in type 2 diabetes treatment, showing improved safety profiles compared to existing thiazolidinedione drugs. However, further optimization is needed to address issues of metabolic stability and tissue distribution.

From a safety perspective, recent toxicological assessments indicate that the parent compound 1H-Pyrazole-5-sulfonamide, 4-chloro-1,3-dimethyl- exhibits favorable acute toxicity profiles in rodent models, with LD50 values exceeding 500 mg/kg. However, structure-specific evaluations are recommended as metabolic pathways may vary significantly among derivatives. These findings underscore the importance of comprehensive preclinical evaluation in the development pipeline.

The commercial availability of 88398-88-3 from multiple specialty chemical suppliers has facilitated broader research into its applications. Current market analysis suggests growing demand for this intermediate, particularly in the Asia-Pacific region where pharmaceutical R&D investment has increased substantially. Several patent applications filed in 2023-2024 protect novel synthetic routes and specific therapeutic applications of derivatives based on this core structure.

In conclusion, 1H-Pyrazole-5-sulfonamide, 4-chloro-1,3-dimethyl- represents a versatile scaffold with demonstrated potential across multiple therapeutic areas. The convergence of synthetic methodology improvements, structural biology insights, and pharmacological evaluations positions this compound class as an important focus for future drug discovery efforts. Continued research is expected to yield novel clinical candidates in the coming years, particularly in oncology and infectious disease applications.

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